4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Bromo-N~3~-[2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a brominated aromatic ring with a pyrazole and thienopyrimidine moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N~3~-[2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the bromination of an appropriate aromatic precursor, followed by the formation of the pyrazole ring through cyclization reactions. The thienopyrimidine moiety is then introduced via condensation reactions with suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N~3~-[2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
4-Bromo-N~3~-[2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N~3~-[2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-dimethylaniline: A simpler brominated aromatic compound with different functional groups.
6-Bromo-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine: Shares the thienopyrimidine moiety but lacks the pyrazole ring.
Pyrazolo[3,4-d]pyrimidine derivatives: Structurally related compounds with potential biological activities.
Uniqueness
4-Bromo-N~3~-[2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its combination of brominated aromatic, pyrazole, and thienopyrimidine moieties
Properties
Molecular Formula |
C14H14BrN5O2S |
---|---|
Molecular Weight |
396.26 g/mol |
IUPAC Name |
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14BrN5O2S/c1-6-5-9-13(23-6)16-8(3)20(14(9)22)18-12(21)11-10(15)7(2)19(4)17-11/h5H,1-4H3,(H,18,21) |
InChI Key |
KWUDPGJUDDUUBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=NN(C(=C3Br)C)C)C |
Origin of Product |
United States |
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